molecular formula C19H16ClN5O B2429795 1-(3-chlorophenyl)-N-(2-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890945-85-4

1-(3-chlorophenyl)-N-(2-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2429795
CAS No.: 890945-85-4
M. Wt: 365.82
InChI Key: QFHPMVCFXFVJDD-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(2-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-N-(2-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone.

    Formation of the pyrimidine ring: The pyrazole intermediate is then reacted with a suitable amidine or urea derivative to form the pyrazolopyrimidine core.

    Substitution reactions:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(3-chlorophenyl)-N-(2-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings or the pyrazolopyrimidine core.

    Coupling reactions: This compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.

Scientific Research Applications

1-(3-chlorophenyl)-N-(2-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: Research focuses on its effects on different biological pathways and its potential as a drug candidate.

    Material Science: This compound is explored for its properties in the development of new materials with specific electronic or optical characteristics.

    Biology: It is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(2-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-(3-chlorophenyl)-N-(2-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolopyrimidine derivatives, such as:

  • 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 1-(3-chlorophenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 1-(3-chlorophenyl)-N-(2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

These compounds share a similar core structure but differ in the substituents attached to the pyrazolopyrimidine ring

Properties

IUPAC Name

1-(3-chlorophenyl)-N-(2-ethoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O/c1-2-26-17-9-4-3-8-16(17)24-18-15-11-23-25(19(15)22-12-21-18)14-7-5-6-13(20)10-14/h3-12H,2H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHPMVCFXFVJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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